molecular formula C7H16N2O2 B1516990 3-[(2-Methoxyethyl)amino]-N-methylpropanamide CAS No. 1001346-35-5

3-[(2-Methoxyethyl)amino]-N-methylpropanamide

Cat. No. B1516990
CAS RN: 1001346-35-5
M. Wt: 160.21 g/mol
InChI Key: MXAJCGISAUBJSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-[(2-Methoxyethyl)amino]-N-methylpropanamide” were not found, it’s worth noting that similar compounds have been synthesized. For instance, “3- { [ (2-methoxyethyl)amino]carbonyl}phenylboronic acid” and “4-amino-N- (2-methoxyethyl)-3-methylbenzamide hydrochloride” are examples of compounds that have been synthesized .


Molecular Structure Analysis

The molecular structure of “3-[(2-Methoxyethyl)amino]-N-methylpropanamide” is represented by the InChI string: InChI=1S/C7H16N2O2/c1-8-7(10)3-4-9-5-6-11-2/h9H,3-6H2,1-2H3,(H,8,10).


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2-Methoxyethyl)amino]-N-methylpropanamide” include a density of 1.0±0.1 g/cm3, a boiling point of 307.5±22.0 °C at 760 mmHg, and a flash point of 139.8±22.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A series of novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, which are chemically related to 3-[(2-Methoxyethyl)amino]-N-methylpropanamide, were synthesized and characterized. These compounds exhibited moderate antifungal activity (Yang et al., 2017).
    • Various N,N-disubstituted-amino-N-methoxy-N-methylpropanamides were prepared as aminoacyl cation equivalents. These compounds were used to synthesize amino ketones, pharmacologically active tertiary amines, and C-glycosides (Selvamurugan & Aidhen, 2002).
  • Pharmacological Applications :

    • The Rh(III)-catalyzed amidation of C(sp2)-H bonds using N-methoxyamide as an amidating reagent has shown that bioactive compounds like Aminalon, Pregabalin, Gabapentin, and Probenecid can be transformed into effective amidating reagents, facilitating the development of new bioactive molecules (Ju et al., 2019).
  • Material Science Applications :

    • In a study on hyperbranched aromatic polyamides, it was shown that these polymers, which are structurally related to 3-[(2-Methoxyethyl)amino]-N-methylpropanamide, are soluble in various solvents and have significant molecular weights. This implies potential applications in material science (Yang, Jikei, & Kakimoto, 1999).
  • Corrosion Inhibition :

    • Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives, which are chemically similar to 3-[(2-Methoxyethyl)amino]-N-methylpropanamide, showed efficiency as corrosion inhibitors on mild steel in acidic environments. This indicates potential applications in industrial corrosion protection (Djenane et al., 2019).
  • Chemical Synthesis :

    • Research on magnesium methoxide and calcium chloride assisted amidation of esters has relevance to the synthesis methods involving compounds like 3-[(2-Methoxyethyl)amino]-N-methylpropanamide (Bundesmann, Coffey, & Wright, 2010).
  • Antifungal and Antimicrobial Properties :

    • Synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, related to 3-[(2-Methoxyethyl)amino]-N-methylpropanamide, exhibited potential antifungal and antimicrobial activities, demonstrating applications in the development of new pharmaceutical compounds (Hassan, Hafez, & Osman, 2014).

Safety and Hazards

While specific safety and hazard information for “3-[(2-Methoxyethyl)amino]-N-methylpropanamide” was not found, it’s important to handle all chemicals with care. Avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

3-(2-methoxyethylamino)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-8-7(10)3-4-9-5-6-11-2/h9H,3-6H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAJCGISAUBJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651269
Record name N~3~-(2-Methoxyethyl)-N-methyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methoxyethyl)amino]-N-methylpropanamide

CAS RN

1001346-35-5
Record name N~3~-(2-Methoxyethyl)-N-methyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Methylacrylamide (ABCR; 500 mg, 5.87 mmol), 2-Methoxyethylamine (Aldrich; 441 mg, 5.87 mmol), and EtOH (2 mL) were combined and heated in a microwave at 140° C. for 40 minutes. The reaction mixture was cooled and added to a 5 g SCX-2 column pre-wet with MeOH (2 column volumes), flushed with MeOH (2 column volumes) then the product eluted with 2M ammonia in MeOH. Product containing fractions were evaporated in vacuo to give the title compound as a clear oil (608 mg, 65%)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
441 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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